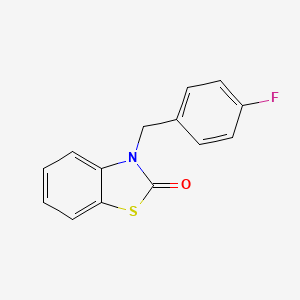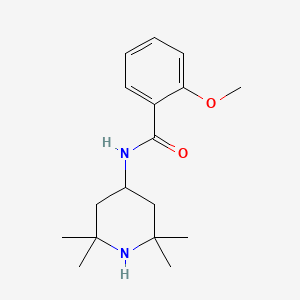![molecular formula C22H27N5O2 B5650598 2-[(5-methylpyrazin-2-yl)methyl]-9-[(4-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650598.png)
2-[(5-methylpyrazin-2-yl)methyl]-9-[(4-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[(5-Methylpyrazin-2-yl)methyl]-9-[(4-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one belongs to a class of compounds known for their complex molecular architecture and potential for significant biological activity. This compound is part of the broader family of diazaspiro[5.5]undecanes, which have been explored for various synthetic and pharmacological applications.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves intricate synthetic pathways. For instance, Yang et al. (2008) describe a practical and divergent synthesis method for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones through an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008). This method showcases the complexity and versatility in synthesizing diazaspiro[5.5]undecane derivatives.
Molecular Structure Analysis
The molecular structure of compounds in the diazaspiro[5.5]undecane family, including this compound, is characterized by a spiro arrangement that incorporates two nitrogen atoms into the 11-membered ring system. This structural feature is crucial for the compound's chemical behavior and potential bioactivity. Zhang et al. (2008) provide insights into the structural characterization of related spiro compounds using NMR spectroscopy, highlighting the importance of detailed structural analysis (Zhang et al., 2008).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives engage in various chemical reactions, reflecting their diverse chemical properties. For example, the synthesis and study of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates by Parameswarappa and Pigge (2011) illustrate the reactivity of these compounds and their potential for further chemical modification (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and applications. The crystal structure and biological activity of related compounds synthesized with nanosolid superacid by Yuan et al. (2017) offer valuable insights into the physical characteristics of these molecules (Yuan et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are critical for its application in chemical synthesis and potential therapeutic uses. The work by Aggarwal and Khurana (2015) on the synthesis, photophysical studies, and solvatochromic analysis of diazaspiro compounds provides a glimpse into the chemical behavior of this compound class (Aggarwal & Khurana, 2015).
Eigenschaften
IUPAC Name |
2-[(5-methylpyrazin-2-yl)methyl]-9-(4-methylpyridine-3-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-16-4-8-23-13-19(16)21(29)26-9-6-22(7-10-26)5-3-20(28)27(15-22)14-18-12-24-17(2)11-25-18/h4,8,11-13H,3,5-7,9-10,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXLLKPYDCDETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)N2CCC3(CCC(=O)N(C3)CC4=NC=C(N=C4)C)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[2-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5650516.png)
![6-[3-(1H-pyrazol-1-yl)propyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5650519.png)
![N-{2-[(diallylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5650535.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5650538.png)
![2-[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5650543.png)
![9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650551.png)

![3-{3-oxo-3-[4-(phenylsulfonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5650566.png)
![N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine](/img/structure/B5650567.png)

![(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-(pyridin-3-ylacetyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5650593.png)
![methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5650605.png)
![ethyl 4-{[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5650613.png)
![8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5650618.png)